

SGC-CBP30 validation chemical probe criteria

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Compound Focus: Sgc-cbp30

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Defining a Quality Chemical Probe

The definition of a high-quality chemical probe is centered on three core criteria, designed to ensure that observed cellular effects are due to the intended target [1] [2]:

- **Potency:** The probe should have high affinity for its primary target, typically with an in vitro potency (e.g., Kd or IC50) of **less than 100 nM**.
- **Selectivity:** The probe should be selective for its target over related proteins, ideally demonstrating **at least 30-fold selectivity** against closely related family members.
- **Cellular Activity:** The probe must engage its target in a cellular environment, producing on-target effects at a concentration **ideally below 1 μ M**.

Validation of SGC-CBP30 Against Probe Criteria

SGC-CBP30 meets or exceeds the standard criteria for a high-quality chemical probe, as detailed in the following table.

Validation Criterion	Standard for a Quality Probe [1] [2]	SGC-CBP30 Performance Data
In Vitro Potency	< 100 nM	Kd = 21 nM for CBP; Kd = 32-38 nM for p300 [3] [4] [5]

Validation Criterion	Standard for a Quality Probe [1] [2]	SGC-CBP30 Performance Data
Selectivity over BET Bromodomains	≥ 30-fold	~40-fold selective over BRD4(1) (Kd = 850 nM); ~250-fold over BRD4(2) [3] [6] [5]
Cellular Target Engagement	Effective at ≤ 1 μM	IC50 = 1.5-2.8 μM in various cell-based reporter and expression assays [6] [5]

SGC-CBP30's mode of action and high selectivity are structurally validated. An X-ray crystal structure (PDB ID: 5BT3) confirms that **SGC-CBP30** binds directly to the acetyl-lysine binding pocket of the p300 bromodomain [7] [6]. The compound was specifically engineered to exploit subtle differences in this pocket compared to BET family bromodomains, achieving its significant selectivity [4].

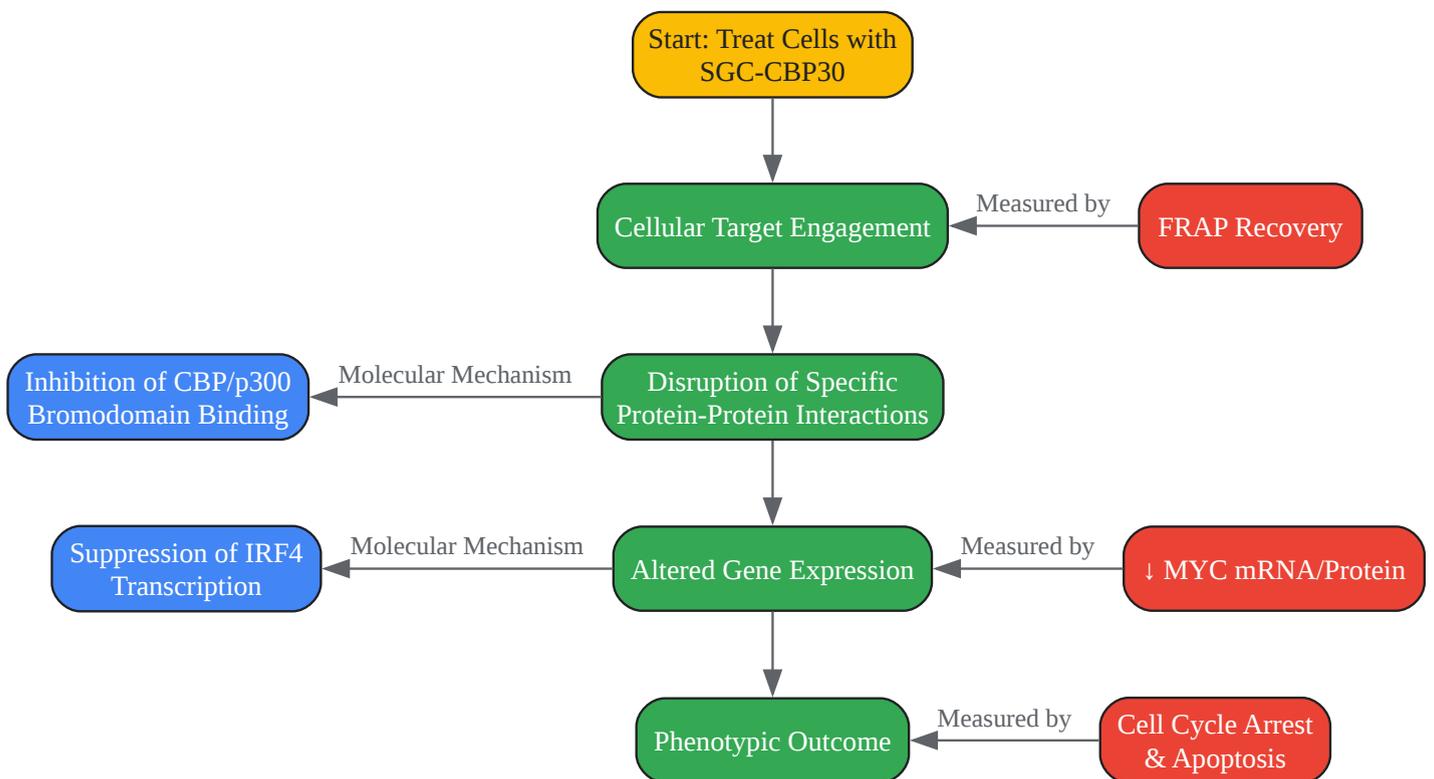
Performance in Biological Models and Protocols

SGC-CBP30 has been widely used to investigate the biological roles of CBP/p300. The table below summarizes key experimental findings and established protocols.

Biological System / Assay	Observed Outcome / Protocol	Significance / Implication
p53 Signaling Pathway	Inhibition of doxorubicin-stimulated p53 activity in RKO cells (IC50 = 1.5 μM); Inhibition of p53-induced p21 activation (IC50 = 1.54 μM) [4] [5]	Validates CBP/p300 bromodomain role in p53-mediated transcription [4]
Multiple Myeloma Models	Selective reduction of IRF4 and c-MYC expression, causing cell cycle arrest and apoptosis in sensitive cell lines (GI50 < 3 μM) [8]	Suggests CBP/EP300 bromodomain inhibition as a therapeutic strategy for lymphoid malignancies [8]
Cellular Target Engagement (FRAP)	Accelerates fluorescence recovery after photobleaching (FRAP) at 1 μM [3] [4]	Demonstrates direct, on-target disruption of bromodomain-chromatin interactions in live cells [3]

Biological System / Assay	Observed Outcome / Protocol	Significance / Implication
Chemical Reprogramming	Used in protocols for reprogramming human somatic cells to induced pluripotent stem cells (iPSCs) [3] [9]	Highlights a role for CBP/p300 in regulating cell plasticity and identity

To visualize how **SGC-CBP30** is applied in a typical cellular investigation, the following diagram outlines the general workflow and key readouts:



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Key Considerations for Use

When using **SGC-CBP30**, researchers should be mindful of the following to ensure robust and interpretable results:

- **Optimal Concentration Range:** The recommended concentration for on-target effects in cells is **1-2.5 μM** [8] [6]. Higher concentrations (e.g., $\geq 3\text{-}10 \mu\text{M}$) risk engaging off-targets, including BET bromodomains and others.
- **Off-Target Activity:** Despite its excellent bromodomain selectivity, **SGC-CBP30** shows activity against some non-epigenetic targets at higher concentrations, including **Adrenergic receptor $\alpha 2\text{C}$** , **Phosphodiesterase 5 (PDE5)**, and **Platelet-activating factor (PAF)** receptor [6].
- **Use of Controls:** For critical experiments, it is considered best practice to use **orthogonal probes** (e.g., inhibitors with different chemotypes) and/or **matched target-inactive control compounds** to confirm that observed phenotypes are due to CBP/p300 inhibition [2].
- **Metabolic Stability:** **SGC-CBP30** has **rapid metabolism in human liver microsome assays**, which may limit its utility for certain in vivo studies without further optimization [6].

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References

1. Chemogenomics for drug discovery: clinical molecules from ... [pmc.ncbi.nlm.nih.gov]
2. Systematic literature review reveals suboptimal use of ... [nature.com]
3. SGC-CBP30 | Bromodomains [tocris.com]
4. Discovery and Optimization of Small-Molecule Ligands for ... [pmc.ncbi.nlm.nih.gov]
5. SGC-CBP30 | Epigenetic Reader Domain inhibitor [selleckchem.com]
6. Probe SGC-CBP30 [chemicalprobes.org]
7. 5BT3: Crystal structure of EP300 bromodomain in complex ... [rcsb.org]
8. Bromodomain inhibition of the transcriptional coactivators ... [pmc.ncbi.nlm.nih.gov]
9. SGC-CBP30 [stemcell.com]

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